![molecular formula C21H27N3OS2 B026732 Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester CAS No. 105858-89-7](/img/structure/B26732.png)
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester, also known as DEEDT, is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various laboratory experiments due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then be used in various catalytic reactions, including oxidation and reduction reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester. However, studies have shown that the compound is relatively non-toxic and does not have any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester also has potential applications in various catalytic reactions, making it a useful compound for researchers in the field of organic chemistry.
However, there are also limitations to the use of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester in laboratory experiments. The compound is relatively insoluble in water, which can make it difficult to use in certain reactions. Additionally, the mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood, which can make it challenging to predict the outcome of certain experiments.
Zukünftige Richtungen
There are several future directions for research on Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester. One potential area of research is the synthesis of new metal complexes using Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester as a ligand. These complexes could have potential applications in various catalytic reactions, including the synthesis of new organic compounds.
Another area of research is the investigation of the mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester. By understanding how the compound interacts with metal ions, researchers could develop new strategies for the synthesis of metal complexes with specific properties.
Finally, research could be conducted to investigate the potential applications of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester in drug discovery. The compound has already been used in the synthesis of new organic compounds, and it is possible that it could be used in the development of new drugs with specific properties.
Conclusion:
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is a unique chemical compound with potential applications in various areas of scientific research. The compound is relatively easy to synthesize and purify, and it has potential applications in various catalytic reactions. While the mechanism of action of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester is not fully understood, there are several future directions for research on the compound, including the synthesis of new metal complexes and investigation of its potential applications in drug discovery.
Synthesemethoden
The synthesis of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester involves the reaction of diethylcarbamodithioic acid with 4-ethoxyaniline and phenylhydrazine. The reaction takes place in the presence of a catalyst and results in the formation of Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester as a yellow solid. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester has a wide range of scientific research applications due to its unique properties. The compound is widely used as a ligand in the synthesis of metal complexes, which can be used in various catalytic reactions. Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester has also been used in the synthesis of new organic compounds with potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
105858-89-7 |
---|---|
Produktname |
Diethylcarbamodithioic acid 2-((4-ethoxyphenyl)amino)-2-(phenylimino)ethyl ester |
Molekularformel |
C21H27N3OS2 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C21H27N3OS2/c1-4-24(5-2)21(26)27-16-20(22-17-10-8-7-9-11-17)23-18-12-14-19(15-13-18)25-6-3/h7-15H,4-6,16H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
VBOBICYJIZDBSY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OCC)NC2=CC=CC=C2 |
Synonyme |
CARBAMODITHIOIC ACID, DIETHYL-, 2-((4-ETHOXYPHENYL)AMINO)-2-(PHENYLIMI NO)ETHYL E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.